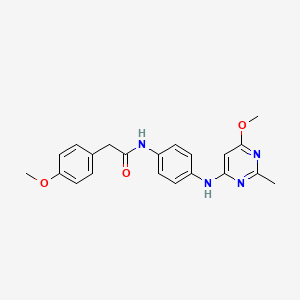![molecular formula C27H22FN5O4 B2607188 N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide CAS No. 1110978-16-9](/img/structure/B2607188.png)
N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an oxadiazole ring, an imidazole ring, and a benzamide group. The presence of these groups suggests that the compound could have interesting biological activities. The 3,4-dimethoxyphenyl group is a common motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The oxadiazole ring is known to participate in cycloaddition reactions . The imidazole ring can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzamide group could increase its lipophilicity, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .
Anti-Inflammatory Properties
In animal models, derivatives of this compound have demonstrated significant anti-inflammatory effects. For instance, some derivatives exhibited inhibition of paw edema by up to 77% at 3 hours. These findings highlight its potential as an anti-inflammatory drug .
Antimicrobial Activity
The newly synthesized derivatives of this compound were evaluated as antimicrobial agents. Their effectiveness against various pathogens, including bacteria and fungi, warrants further investigation. Understanding their mode of action and potential clinical use is crucial .
Molecular Modeling Studies
Researchers have used molecular modeling techniques to explore the interactions between this compound and its target proteins. These studies provide insights into its binding affinity, potential drug-receptor interactions, and structural features that contribute to its biological activity .
Drug Resistance Reversal
Efforts have been made to combat antimicrobial and anticancer drug resistance. Some derivatives of this compound have shown promise in overcoming resistance mechanisms. Investigating their ability to sensitize resistant cells to existing drugs could lead to innovative therapeutic strategies .
Other Potential Applications
While the above fields represent the primary focus, researchers continue to explore additional applications. These may include neuroprotective effects, cardiovascular applications, and potential use in metabolic disorders. As more data emerge, we’ll gain a comprehensive understanding of this compound’s multifaceted properties .
Wirkmechanismus
Target of Action
The compound “N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide” contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring structure have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways that “N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide” might affect. Based on its structural similarity to other bioactive compounds, it could potentially interfere with pathways involving enzymes like kinases or receptors like g-protein coupled receptors .
Pharmacokinetics
The presence of the fluorobenzamide group might enhance its metabolic stability, while the dimethoxyphenyl groups could potentially influence its solubility and absorption .
Result of Action
Based on its structural features, it might exert its effects by modulating the activity of its target proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the action, efficacy, and stability of “N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide”. Without specific studies, it’s difficult to predict these effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4/c1-35-23-11-8-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-6-9-21(10-7-17)30-26(34)19-4-3-5-20(28)12-19/h3-13,15-16H,14H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHDQQCVJNOIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

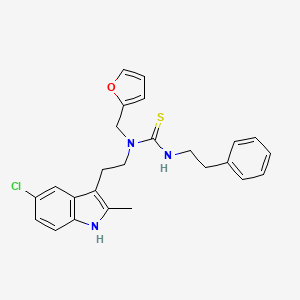

![2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2607109.png)
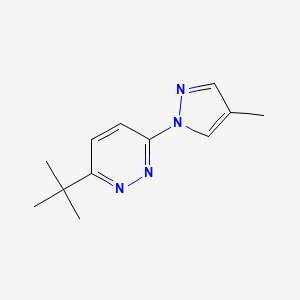
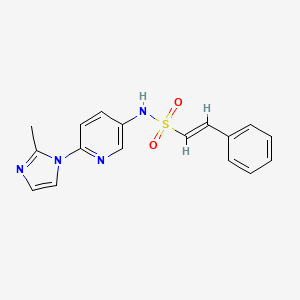
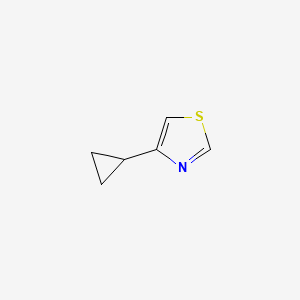


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)
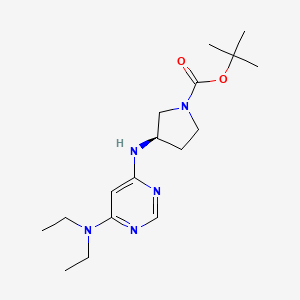
![Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)
![Ethyl 4-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2607126.png)
